molecular formula C17H15N5O3S B12149163 N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12149163
M. Wt: 369.4 g/mol
InChI Key: IVDPSYOMWVQFIJ-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group linked via a thioether bridge to a 1,2,4-triazole ring substituted with methyl and pyridin-2-yl groups. Its synthesis typically involves alkylation of triazole-thione intermediates with α-chloroacetamides under basic conditions, followed by recrystallization for purification .

Properties

Molecular Formula

C17H15N5O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H15N5O3S/c1-22-16(12-4-2-3-7-18-12)20-21-17(22)26-9-15(23)19-11-5-6-13-14(8-11)25-10-24-13/h2-8H,9-10H2,1H3,(H,19,23)

InChI Key

IVDPSYOMWVQFIJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Triazole Ring: The triazole ring is often synthesized via a [3+2] cycloaddition reaction between azides and alkynes.

    Coupling Reactions: The final step involves coupling the benzodioxole and triazole intermediates with a pyridine derivative under specific conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group and pyridine/triazole rings are primary sites for oxidation. Key reagents and outcomes include:

Reaction TypeReagents/ConditionsProducts/Outcomes
Sulfoxide Formation H₂O₂ (30%), RT, 6–8 hrsConversion of sulfanyl to sulfoxide, enhancing polarity without ring disruption.
Pyridine Oxidation KMnO₄ (acidic), refluxPyridine ring hydroxylation or N-oxidation, altering electronic properties.

Oxidation of the sulfanyl bridge to sulfoxide increases water solubility, critical for bioavailability optimization. Pyridine ring modifications via KMnO₄ are less common but useful for introducing hydroxyl groups for further derivatization.

Reduction Reactions

Reduction targets include the acetamide carbonyl and heterocyclic rings:

Reaction TypeReagents/ConditionsProducts/Outcomes
Carbonyl Reduction NaBH₄/MeOH, 0–5°C, 2 hrsConversion of acetamide to amine, forming N-(1,3-benzodioxol-5-yl)-2-{[...]ethylamine.
Triazole Reduction H₂/Pd-C (10 atm), EtOH, 50°CPartial saturation of triazole ring, generating dihydrotriazole derivatives.

Reduction of the carbonyl group to an amine improves metabolic stability, while triazole reduction modulates ring aromaticity and hydrogen-bonding capacity.

Substitution Reactions

The sulfanyl group and triazole/pyridine nitrogen atoms participate in nucleophilic and electrophilic substitutions:

Reaction TypeReagents/ConditionsProducts/Outcomes
Alkylation R-X (alkyl halides), K₂CO₃, DMFReplacement of sulfanyl hydrogen with alkyl groups (e.g., methyl, allyl).
Arylthio Substitution Ar-SH, CuI, DIPEA, DCMExchange of sulfanyl group for arylthio moieties (e.g., 4-bromophenylthio).

Alkylation reactions are pivotal for tuning lipophilicity, while arylthio substitutions introduce steric bulk or electron-withdrawing groups.

Cyclization Reactions

The triazole ring facilitates cyclization to form fused heterocycles:

Reaction TypeReagents/ConditionsProducts/Outcomes
Triazole-Thiadiazole CS₂, KOH, EtOH, refluxFormation of thiadiazole-fused triazole systems via sulfur insertion.
Pyridine Annulation Propargyl bromide, CuI, DMF Generation of pyrido-triazole scaffolds through alkyne cycloaddition.

Cyclization enhances structural complexity and binding affinity for biological targets .

Nucleophilic Aromatic Substitution

Electron-deficient pyridine and triazole rings undergo substitution:

Reaction TypeReagents/ConditionsProducts/Outcomes
Halogenation NBS, AIBN, CCl₄, 80°CBromination at pyridine C-3 or triazole C-5 positions.
Amination NH₃/MeOH, sealed tube, 120°CIntroduction of amino groups at triazole C-4, improving solubility.

Halogenation provides handles for cross-coupling reactions (e.g., Suzuki), while amination enhances hydrogen-bonding potential.

Acid/Base-Mediated Reactions

Protonation/deprotonation influences reactivity:

Reaction TypeReagents/ConditionsProducts/Outcomes
Deprotonation NaOH (1M), H₂O/THFSulfanyl group deprotonation enables nucleophilic attack on electrophiles.
Protonation HCl (conc.), Et₂OPyridine nitrogen protonation, altering electronic properties and solubility.

Photochemical Reactions

Limited studies suggest UV-induced reactivity:

Reaction TypeConditionsProducts/Outcomes
C-S Bond Cleavage UV (254 nm), CH₃CN, 24 hrsHomolytic cleavage of sulfanyl group, generating thiyl radicals.

Scientific Research Applications

Antifungal Activity

Research indicates that compounds containing triazole moieties exhibit significant antifungal properties. N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may demonstrate efficacy against various fungal strains due to its structural similarities to known antifungals. For instance, studies have shown that triazole derivatives can outperform traditional antifungals like fluconazole against species such as Candida albicans .

Anticancer Potential

The compound's structural complexity allows for interactions with multiple biological targets. Preliminary studies suggest that derivatives with similar frameworks have shown anticancer activities by inhibiting cell proliferation in various cancer cell lines. The incorporation of the triazole and pyridine rings may enhance these effects through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The benzodioxole component is known for its antimicrobial properties. Compounds with this moiety have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The dual action of this compound could provide a broad-spectrum antimicrobial effect .

Antifungal Efficacy

A study evaluated several triazole derivatives for antifungal activity against clinical isolates of Candida. The results indicated that compounds similar to this compound showed minimum inhibitory concentrations (MICs) lower than 25 µg/mL against resistant strains, highlighting their potential as new therapeutic agents .

Anticancer Activity

In vitro studies on triazole-containing compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer models. Mechanistic studies suggested that these compounds induce apoptosis via mitochondrial pathways and inhibit tumor growth in xenograft models .

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Melting Points : Compounds with pyridinyl groups (e.g., 6c: 174–176°C) exhibit higher melting points than furan derivatives (e.g., 90°C for 7b) , likely due to enhanced π-π stacking or hydrogen bonding.
  • Synthetic Yields: Allyl-substituted triazoles (e.g., 6c: 83% yield) are synthesized more efficiently than ethyl- or amino-substituted analogs, possibly due to steric or electronic factors during cyclization .
  • Solvent Systems : Polar protic solvents (e.g., H2O:EtOH) are preferred for recrystallization, ensuring high purity for NMR validation .

Key Observations :

  • Orco Modulation : Substituent position on the pyridine ring (e.g., pyridin-3-yl in VUAA-1 vs. pyridin-4-yl in OLC-12) dictates agonist/antagonist selectivity .
  • Antimicrobial Potency : Electron-withdrawing substituents on the arylacetamide moiety correlate with enhanced activity, suggesting a role in membrane penetration or target binding .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The 1,3-benzodioxole group in the target compound likely increases logP compared to phenyl or pyridinyl analogs, favoring blood-brain barrier penetration .
  • Solubility : Pyridinyl and benzodioxole moieties may improve aqueous solubility via hydrogen bonding, critical for bioavailability .

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural configuration that includes:

  • Benzodioxole ring
  • Triazole ring
  • Pyridine moiety

This combination contributes to its diverse biological activities. The molecular formula is C17H15N5O3SC_{17}H_{15}N_{5}O_{3}S with a molecular weight of approximately 369.4 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis. Key steps include:

  • Preparation of the benzodioxole ring
  • Introduction of the triazole and pyridine rings through coupling reactions

Common reagents include halogenated precursors and organometallic catalysts.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In vitro studies indicate that it exhibits significant activity against Gram-positive bacteria and some fungi. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 20 µg/mL
Candida albicans< 15 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Properties

This compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast cancer)46
HeLa (Cervical cancer)32
A549 (Lung cancer)40

This suggests that the compound may interfere with cellular proliferation mechanisms, potentially through apoptosis induction or cell cycle arrest .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of key enzymes : The compound may bind to specific enzymes or receptors involved in microbial growth or cancer cell proliferation.
  • Modulation of signaling pathways : It could affect pathways related to apoptosis and cell cycle regulation.

Further studies are necessary to clarify these mechanisms and identify specific molecular targets .

Case Studies

Several studies have investigated the biological activity of similar compounds within the same chemical class. For example:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and screened for antimicrobial activity. Compounds with pyridine moieties exhibited enhanced antibacterial effects against ESKAPE pathogens, highlighting the importance of structural features in biological activity .
  • Anticancer Activity Assessment : Research on related triazole compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the triazole structure can lead to enhanced therapeutic efficacy against tumors .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • The compound is synthesized via multi-step protocols involving:

  • Reflux condensation : Equimolar concentrations of precursors (e.g., substituted oxazolones and triazole-thiol derivatives) are refluxed at 150°C using pyridine and zeolite Y-H as catalysts .
  • S-Alkylation : Alkylation of triazole-thiol intermediates with α-chloroacetamides under alkaline conditions (e.g., KOH) to introduce the sulfanylacetamide moiety .
  • Purification : Recrystallization from ethanol or acid-ice mixtures to isolate the final product .

Q. How is the structural characterization of this compound validated?

  • Spectroscopic techniques :

  • 1H/13C-NMR : Confirms the integration of the benzodioxole, pyridyl, and triazole-thiol groups .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
    • Elemental analysis : Ensures stoichiometric purity .
    • X-ray crystallography (if applicable): Resolves crystal packing and stereoelectronic effects in analogs .

Q. What preliminary biological assays are used to evaluate its activity?

  • Antiproliferative assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM .
  • Anti-exudative activity : Carrageenan-induced rat paw edema models to assess inflammation modulation at 50–100 mg/kg doses .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Catalyst selection : Zeolite Y-H enhances reaction efficiency by promoting cyclization and reducing side products .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Stepwise heating (e.g., 120°C → 150°C) minimizes decomposition of heat-sensitive pyridyl groups .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response profiling : Test compound at logarithmic concentrations (0.1–100 μM) to identify non-linear effects.
  • Structural analogs : Compare activity of derivatives with modifications to the benzodioxole or pyridyl moieties to isolate pharmacophores .
  • Mechanistic studies : Use enzyme inhibition assays (e.g., COX-2 for anti-exudative activity) to correlate bioactivity with specific targets .

Q. How are structure-activity relationships (SAR) analyzed for this compound?

  • Substituent variation : Replace the 4-methyl group on the triazole with bulkier substituents (e.g., cycloheptyl) to study steric effects on binding .
  • Bioisosteric replacement : Swap the pyridin-2-yl group with furan-2-yl or 4-fluorophenyl to assess electronic contributions .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF3) on the benzodioxole ring to enhance half-life in hepatic microsome assays .

Q. What computational methods support the design of derivatives with improved efficacy?

  • Molecular docking : Predict interactions with targets like EGFR or COX-2 using AutoDock Vina .
  • QSAR modeling : Train models on IC50 data of analogs to prioritize synthetic targets .
  • ADMET prediction : Use SwissADME to optimize logP (2–3) and reduce hERG liability .

Key Considerations for Experimental Design

  • Control experiments : Include reference drugs (e.g., doxorubicin for antiproliferative assays) and vehicle controls.
  • Reproducibility : Triplicate runs with statistical analysis (p < 0.05, ANOVA).
  • Scalability : Bench-scale synthesis (1–10 g) for in vivo studies .

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